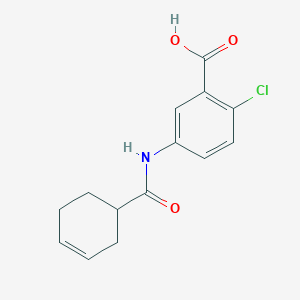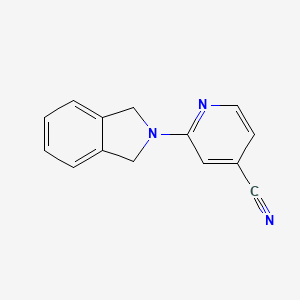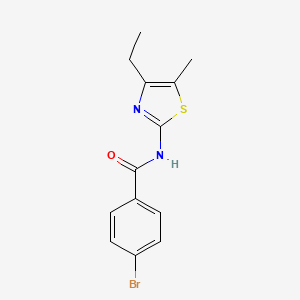![molecular formula C13H23N3O3 B7560018 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid. One potential area of research is the development of new derivatives of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid that have improved solubility and bioavailability. Another area of research is the investigation of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid's potential therapeutic applications in the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid and its mechanisms of action in the brain.
Conclusion
In conclusion, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. It works by inhibiting the activity of GABA aminotransferase, which can increase the levels of GABA in the brain and have a calming effect. 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, including the development of new derivatives and investigation of its potential therapeutic applications.
Synthesemethoden
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can be synthesized through a multistep process involving the reaction of various reagents such as piperazine, cyclopropylamine, and acetic anhydride. The synthesis process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety.
Eigenschaften
IUPAC Name |
2-[4-[1-(cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-9(12(17)14-11-3-4-11)15-5-7-16(8-6-15)10(2)13(18)19/h9-11H,3-8H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDWBNNFGMAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)